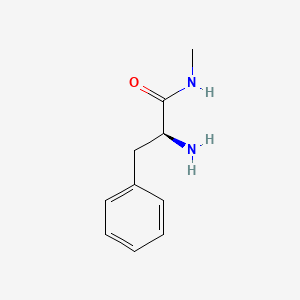

(S)-2-Amino-N-methyl-3-phenylpropanamide

Description

(S)-2-Amino-N-methyl-3-phenylpropanamide, also known by its synonym L-Phenylalanine methylamide, is a compound frequently utilized in academic and industrial research as a versatile intermediate. smolecule.comnih.govgla.ac.ukresearchgate.net Its structure incorporates a chiral center at the alpha-carbon, inherited from the parent L-phenylalanine, which is crucial for its application in asymmetric synthesis. The presence of a methylamide group, instead of a carboxylic acid, alters its chemical properties, such as reactivity and potential for intermolecular interactions.

This compound is often employed in the synthesis of peptides and peptidomimetics. nih.govresearchgate.net The N-methylation on the amide nitrogen can confer specific conformational constraints and increased metabolic stability to the resulting peptides, a desirable attribute in drug design. dtu.dk Furthermore, derivatives of L-Phenylalanine methylamide have been used as chiral ligands in metal-catalyzed reactions and as precursors for the synthesis of complex organic molecules and organocatalysts. gla.ac.ukmdpi.com Its availability as a research chemical facilitates its use in a variety of synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 35373-92-3 |

| IUPAC Name | (2S)-2-amino-N-methyl-3-phenylpropanamide |

| Synonyms | L-Phenylalanine methylamide, N-methyl-L-phenylalaninamide |

Data sourced from PubChem.

Phenylpropanamide derivatives are a class of compounds that feature prominently in chiral chemistry. Their structures, often derived from naturally occurring amino acids like phenylalanine, provide a readily available source of chirality. This inherent chirality is fundamental to their use in enantioselective synthesis, a field focused on the selective production of one enantiomer over its mirror image. nih.govresearchgate.net

The development of catalysts and reagents that can control the stereochemical outcome of a reaction is a central goal of modern organic chemistry. Chiral phenylpropanamide derivatives can act as ligands that coordinate to metal centers, creating a chiral environment that directs the approach of reactants and leads to the formation of a specific stereoisomer. lookchem.com They are also used as building blocks in the synthesis of larger chiral molecules, where the stereochemistry of the final product is dictated by the configuration of the starting phenylpropanamide. nih.govresearchgate.net The ability to synthesize both enantiomers of unnatural phenylalanine derivatives using pseudoenantiomeric phase transfer catalysts highlights the advanced control achievable in this area. nih.govresearchgate.net

Research into amino acid amides with specific stereochemistry, such as this compound, is driven by the desire to create novel therapeutic agents and biological probes. science.gov Modifying the structure of natural amino acids, for instance by N-methylation of the amide, can lead to peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved cell permeability. dtu.dk

The synthesis of peptides containing unnatural amino acid amides allows for the exploration of new chemical space and the development of molecules with tailored biological activities. For example, the incorporation of such amides can induce specific secondary structures, like helices or turns, which can be crucial for mimicking the bioactive conformation of a natural peptide. dtu.dk The study of how different stereochemical configurations influence the properties of poly(ester amide)s, for example, shows that the choice of the α-amino acid plays a critical role in the final characteristics of the polymer. science.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKOQJETMBIDK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17186-56-0 | |

| Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 2 Amino N Methyl 3 Phenylpropanamide and Its Stereoisomers

Conventional Chemical Synthesis Approaches

Conventional methods for the synthesis of (S)-2-Amino-N-methyl-3-phenylpropanamide typically involve well-established reactions such as direct amide bond formation from the parent amino acid or the transformation of a suitable precursor like a nitrile.

Amide Bond Formation Strategies

The most direct route to this compound involves the formation of an amide bond between the carboxylic acid group of L-phenylalanine and methylamine (B109427). This transformation requires the activation of the carboxylic acid, as it does not react directly with amines under normal conditions.

The process generally begins with the protection of the amino group of L-phenylalanine to prevent self-coupling and other side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protected amino acid is then reacted with a coupling agent to form a highly reactive intermediate. This activated species is subsequently treated with methylamine to yield the protected N-methyl amide. The final step is the removal of the protecting group to afford the desired product.

A variety of coupling reagents are available for this purpose, each with its own mechanism and efficacy.

Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description | Typical Conditions |

|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | React with the carboxylic acid to form a reactive O-acylisourea intermediate. | Often used with an additive like HOBt or HOAt to suppress racemization and improve yield. |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Form an activated phosphonium ester which readily reacts with the amine. | Generally provide high yields and low racemization. |

Nature itself employs enzymes for the formation of amide bonds. nih.gov While ribosomal synthesis is the most well-known, other ATP-dependent enzymes can generate acylphosphate or acyl-adenylate intermediates to facilitate amide bond formation outside of ribosomal pathways. nih.gov In synthetic chemistry, a similar activation concept is applied. For instance, an alternative approach involves converting the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then reacts readily with methylamine. However, this method can be harsh and may lead to racemization of the chiral center.

Precursor Transformation via Nitrile Hydrolysis

An alternative synthetic route involves the hydrolysis of a nitrile precursor, specifically α-amino-α-benzylacetonitrile or a derivative thereof. The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds through an amide intermediate. lumenlearning.comyoutube.com Under controlled, mild conditions, the reaction can often be stopped at the amide stage. youtube.comresearchgate.net

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. lumenlearning.comlibretexts.org A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. libretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the imidic acid, which again tautomerizes to the amide. libretexts.org

However, the hydrolysis of α-aminonitriles can be challenging. Attempts to hydrolyze 2-aminoadamantane-2-carbonitrile (B14904040) directly with mineral acids or alkali have been reported to be unsuccessful. researchgate.net To overcome this, the amino group can be first protected, for example by benzoylation. Subsequent acid hydrolysis can then successfully convert the nitrile to the corresponding α-benzamido acid, which can be further processed. researchgate.net This highlights that for the synthesis of this compound via this route, careful selection of protective groups and reaction conditions is crucial.

Stereoselective and Enantioselective Synthesis

Maintaining the (S)-stereochemistry at the α-carbon is paramount. Stereoselective synthetic methods are designed to either preserve the existing chirality of a starting material like L-phenylalanine or to create the desired stereocenter with high fidelity.

Asymmetric Catalytic Routes

Asymmetric catalysis offers powerful tools for establishing specific stereoisomers. These methods utilize chiral catalysts to control the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity.

Transition metal-catalyzed asymmetric hydrogenation (AH) is a premier method for the enantioselective synthesis of chiral amines and their derivatives. acs.orgnih.gov This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or enamide, in the presence of a chiral transition metal complex.

For the synthesis of this compound, a relevant strategy would be the asymmetric hydrogenation of an N-methyl imine precursor. Iridium and rhodium complexes featuring chiral phosphine (B1218219) ligands (e.g., BINAP, P-Phos) are commonly employed. For example, iridium catalysts have been shown to be highly effective for the hydrogenation of N-alkyl imines, yielding chiral amines with high enantiomeric excess (ee). acs.orgsemanticscholar.org The choice of ligand and the substituent on the nitrogen atom can significantly influence the enantioselectivity of the reaction. acs.orgsemanticscholar.org

Examples of Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Ir/(S,S)-f-Binaphane | N-alkyl imines | Provides access to unnatural N-alkyl aryl alanines with up to 90% ee. acs.orgsemanticscholar.org |

| Ir-MaxPHOX | N-alkyl imines | Allows direct hydrogenation of methyl and alkyl imines under mild conditions with up to 94% ee. acs.org |

Palladium catalysis offers a versatile platform for various transformations relevant to the synthesis of amino acid derivatives. mdpi.com Palladium-catalyzed reactions can be employed for cross-coupling, carbonylation, and C-H activation processes.

One relevant application is the palladium-catalyzed carbonylation of unprotected α-amino amides to form hydantoins. rsc.org While this reaction creates a different heterocyclic structure, it demonstrates the ability of palladium catalysts to selectively react with amino amides under mild conditions (1 atm of CO) without the need for ligands or bases. rsc.org The reaction proceeds while retaining the original chirality of the starting material.

More directly applicable is the palladium-catalyzed N-acylation of amines with carboxylic acids. Recent developments have shown that Pd(OAc)₂ can catalyze the N-acylation of tertiary amines by carboxylic acids via C-N bond cleavage, producing amides in very good yields. organic-chemistry.org This methodology could be adapted for the final amidation step in a synthetic sequence.

Furthermore, palladium-catalyzed intramolecular C(sp³)-H amination of native amides derived from amino acids has been developed to synthesize γ-lactams. nih.gov While the product is a cyclic amide, the underlying C-H activation principle showcases the advanced capability of palladium systems to functionalize amino acid derivatives, which could potentially be harnessed for novel synthetic routes to complex amino amides.

Chiral Auxiliary-Mediated Synthesis (e.g., α-Phenylethylamine)

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. These temporary stereogenic groups guide the formation of the desired stereoisomer. nih.gov α-Phenylethylamine is a widely used and commercially available chiral auxiliary that has been successfully employed in the diastereoselective synthesis of various chiral compounds, including amino acid derivatives. nih.govbeilstein-journals.org

In a relevant example, the synthesis of (S)-3-hydroxy-N-methyl-3-phenyl propanamide, a structurally similar compound, was achieved using an (R)-1-phenylethylamine moiety within an imidazolidin-2-one auxiliary. nih.gov The synthesis commenced with an acetate (B1210297) aldol (B89426) reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one. This reaction proceeded with high yield and excellent anti-aldol selectivity. nih.gov Although the configuration of the α-phenylethylamine did not dictate the final product's stereochemistry in this specific instance, it was crucial for achieving the desired diastereoselectivity in the aldol reaction. nih.gov Subsequent chemical transformations, including reduction and aromatic substitution, yielded the final product in an enantiopure form. nih.gov This methodology highlights the potential of α-phenylethylamine as a chiral auxiliary to control stereochemistry in the synthesis of complex molecules related to this compound.

A general approach for the synthesis of chiral α-phenylethylamines often involves the reductive amination of acetophenones. beilstein-journals.org

Table 1: Diastereoselective Synthesis using Chiral Auxiliary

| Chiral Auxiliary | Reactant | Product | Diastereomeric Excess (de) | Yield | Reference |

| (R)-1-Phenylethylamine | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | (S)-3-hydroxy-N-methyl-3-phenyl propanamide | High | Excellent | nih.gov |

Asymmetric Intramolecular Conjugate Addition of α-Amino Acid Derivatives

Asymmetric intramolecular conjugate addition reactions represent a powerful tool for the construction of cyclic compounds with high stereocontrol. This strategy has been employed for the synthesis of various nitrogen-containing heterocyclic scaffolds. beilstein-journals.orgnih.gov For instance, the intramolecular aza-Michael addition of carbamates, sulfonamides, and acetamides bearing an α,β-unsaturated ketone has been achieved with high yields and excellent enantioselectivity (92–97.5% ee) using a chiral cinchona-based primary-tertiary diamine catalyst. beilstein-journals.org

While a direct application of this methodology to the synthesis of this compound is not explicitly detailed in the reviewed literature, the principles can be extended. A hypothetical synthetic route could involve a precursor containing an α,β-unsaturated system and a nucleophilic nitrogen atom, which upon intramolecular cyclization would form a lactam. Subsequent hydrolysis of the lactam would yield the desired acyclic amino amide. The stereochemistry would be controlled by the chiral catalyst used in the intramolecular conjugate addition step.

This approach offers a pathway to β-amino amides, which are structurally related to the target compound. The asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine has been shown to produce β-amino amide adducts in good yields and enantioselectivities. researchgate.net These adducts can then be converted to the corresponding β-amino esters. researchgate.net

Biocatalytic Production and Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.

Enzymatic Amination Utilizing Transaminases

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, yielding a chiral amine. mdpi.com This technology has been successfully applied in the pharmaceutical industry for the synthesis of key chiral amine intermediates. mdpi.comresearchgate.net

The synthesis of peptides and their derivatives through transamination is an emerging area of research. A biomimetic asymmetric transamination of α-keto amides has been developed to produce various peptides with excellent enantio- and diastereoselectivities. nih.gov This method is particularly valuable for the synthesis of peptides containing unnatural amino acids, as it bypasses the need for pre-synthesized chiral amino acids. nih.gov While a specific transaminase for the direct synthesis of this compound from a keto-amide precursor has not been identified in the reviewed literature, the existing research on transaminase-catalyzed synthesis of amides from ketones or aldehydes suggests its feasibility. researchgate.net For instance, an efficient one-pot, one-step biocatalytic amine transaminase/acyl transferase cascade has been developed for the formation of amides from corresponding aldehydes and ketones in aqueous solution, achieving conversions up to 97%. researchgate.net

Table 2: Transaminase-Catalyzed Amide Synthesis

| Enzyme System | Substrate | Product | Conversion | Reference |

| Amine transaminase/acyl transferase cascade | Benzaldehyde | N-Benzyl-2-methoxyacetamide | up to 97% | researchgate.net |

| Chiral Pyridoxamine | α-Keto amide | N-Boc-dipeptide | up to 93% yield, 99:1 dr | nih.gov |

Enzymatic Hydrolysis of Amide and Nitrile Precursors (e.g., with Rhodococcus sp.)

Microorganisms of the genus Rhodococcus are known for their versatile metabolic capabilities, including the hydrolysis of nitriles and amides. psu.edunih.gov These bacteria can possess both nitrile hydratase and amidase activities, which can be exploited for the synthesis of amides or carboxylic acids from nitrile precursors. psu.edunih.gov The nitrile hydratase converts the nitrile to an amide, and the amidase can further hydrolyze the amide to the corresponding carboxylic acid. psu.edu

The stereoselectivity of these enzymes is a key feature for synthetic applications. For example, the nitrile hydratase from Rhodococcus AJ270 has been shown to catalyze the regio- and stereo-specific hydrolysis of nitriles. psu.edu In the hydrolysis of (R,S)-2-phenylbutyronitrile, the corresponding (R)-amide was produced with an 83% enantiomeric excess. psu.edu This demonstrates the potential for kinetic resolution of racemic nitrile precursors to obtain enantioenriched amides. While a specific application to a precursor of this compound was not found, this methodology could be applied to a corresponding racemic nitrile, such as 2-amino-3-phenylpropanenitrile, followed by N-methylation. The success of this approach would depend on the substrate specificity and enantioselectivity of the Rhodococcus enzymes for the specific precursor.

Dynamic Kinetic Resolution Strategies Employing Lipases

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govnih.gov Lipases are frequently used as the biocatalyst in DKR processes due to their broad substrate scope and stereoselectivity. nih.govgreenchemistry-toolkit.org

Lipase-catalyzed DKR has been widely applied to the synthesis of chiral alcohols and amines. nih.govgreenchemistry-toolkit.org The process typically involves the acylation of a racemic amine, where the lipase (B570770) selectively acylates one enantiomer, leaving the other unreacted. A racemization catalyst is added to continuously convert the unreacted enantiomer into the reactive one. While specific examples of lipase-catalyzed DKR for the synthesis of this compound are not available in the reviewed literature, the general principles are applicable. A racemic mixture of 2-Amino-N-methyl-3-phenylpropanamide could potentially be resolved using a lipase in the presence of a suitable acyl donor and a racemization catalyst. The success of this approach would hinge on finding a lipase with high enantioselectivity for one of the enantiomers and a compatible racemization catalyst that does not inactivate the enzyme.

Table 3: Lipase-Catalyzed Kinetic Resolution of Amine Derivatives

| Lipase Source | Substrate | Acyl Donor | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B | Racemic allylic esters | - | 93% to >99% ee | researchgate.net |

| Pseudomonas fluorescens lipase | Racemic N-substituted benzimidazole (B57391) alcohols | Vinyl acetate | E > 100 | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, which can be viewed as a dipeptide analogue, the principles of green chemistry are highly relevant, particularly concerning solvent usage, atom economy, and waste generation. chemanager-online.comacs.org

Peptide synthesis, whether in solid-phase (SPPS) or liquid-phase (LPPS), is notoriously solvent-intensive, with solvents accounting for a significant portion of the process mass intensity (PMI). acs.org The PMI is a key green chemistry metric defined as the total mass of materials used (raw materials, reactants, and solvents) to produce a specified mass of product. acs.orgnih.gov Another important metric is the E-Factor, which is the mass of waste produced per mass of product. chemanager-online.com For peptide manufacturing, PMI values can be very high, often in the thousands. acs.orgnih.gov

Efforts to make peptide synthesis greener focus on several areas:

Solvent Substitution: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. rsc.orgchemanager-online.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalytic routes often exhibit high atom economy.

Waste Reduction: Minimizing waste by using catalytic processes (both chemical and biological) instead of stoichiometric reagents and by recycling solvents and catalysts. rsc.orgchemanager-online.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, which is a hallmark of many biocatalytic transformations. rsc.org

The biocatalytic methods discussed in section 2.3 generally align well with green chemistry principles by utilizing water as a solvent, operating under mild conditions, and often exhibiting high selectivity, which reduces the need for protecting groups and subsequent deprotection steps, thereby minimizing waste.

Table 4: Green Chemistry Metrics in Chemical Synthesis

| Metric | Definition | Ideal Value | Relevance to Synthesis |

| Process Mass Intensity (PMI) | (Total mass in) / (Mass of product) | 1 | Holistic measure of process efficiency, including solvents and reagents. acs.orgnih.gov |

| E-Factor | (Mass of waste) / (Mass of product) | 0 | Highlights the amount of waste generated. chemanager-online.com |

| Atom Economy (AE) | (MW of desired product) / (Σ MW of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product) / (Total mass of reactants) x 100% | 100% | Considers yield and stoichiometry. |

By applying these metrics, different synthetic routes to this compound can be evaluated not only for their chemical efficiency but also for their environmental impact, guiding the development of more sustainable manufacturing processes.

Metal-Free N-Quinolylation of Primary Amino Groups

A novel, metal-free approach has been developed for the N-quinolylation of primary amino groups in amino acid derivatives, including this compound. rsc.orgresearchgate.net This method provides a green chemistry alternative to traditional metal-catalyzed reactions, such as the Buchwald-Hartwig amination, which often require expensive ligands, high temperatures, and metal catalysts that can be difficult to remove from the final product. researchgate.net

The reaction utilizes a dihydrooxazolo[3,2-a]quinolinium salt as the quinolylating agent. rsc.org The process is initiated by preparing the quinoline (B57606) quaternary ammonium (B1175870) salt, which then reacts with the primary amino group of the amino acid amide under mild, metal-free conditions. rsc.org

The N-quinolylation of this compound was reported to proceed smoothly, yielding the desired product in good yield. rsc.orgresearchgate.net Specifically, the reaction provided the N-quinolylated product in a 72% yield. researchgate.net This demonstrates the viability of this method for modifying amino acid amides with the quinoline scaffold, which is a prevalent structure in many small-molecule drugs. rsc.org

The optimization of the reaction conditions was carried out using 2-amino-N-methylacetamide as a model substrate. The screening of various bases and solvents identified triethylamine (B128534) (Et3N) as the optimal base and 1-butanol (B46404) as the ideal solvent. rsc.org The reaction proceeds efficiently at ambient temperature. rsc.org

| Substrate | Product | Yield (%) | Reference |

| (S)-2-amino-N-methylpropanamide | (S)-N-methyl-2-(quinolin-2-ylamino)propanamide | 92 | rsc.org |

| (S)-2-amino-N-methyl-2-phenylacetamide | (S)-N-methyl-2-phenyl-2-(quinolin-2-ylamino)acetamide | 63 | rsc.orgresearchgate.net |

| This compound | (S)-N-methyl-3-phenyl-2-(quinolin-2-ylamino)propanamide | 72 | rsc.orgresearchgate.net |

| 2-aminobutanamide | N-(1-amino-1-oxobutan-2-yl)quinolin-1-ium | 85 | rsc.orgresearchgate.net |

This interactive table summarizes the yields obtained for the metal-free N-quinolylation of various amino acid amides.

This metal-free strategy is significant as it allows for the selective modification of the primary amino group in the presence of other functional groups, offering a valuable tool for the development of peptide-drug conjugates (PDCs). rsc.orgresearchgate.net

Process Optimization and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, safety, and enantiomeric purity. While specific industrial-scale process details for this exact compound are proprietary, general principles can be applied based on the synthesis of related N-methylated amino acid derivatives. asianpubs.orgasianpubs.org

A key challenge in the synthesis of N-methyl amino acids is the potential for racemization, especially during peptide synthesis. monash.edu Therefore, a robust, scalable synthetic route must be designed to maintain the (S)-configuration of the chiral center. nih.gov Racemization-free synthesis is crucial, as often only one enantiomer possesses the desired biological activity. nih.gov

Common strategies for synthesizing N-methyl amino acids involve the N-methylation of a protected amino acid precursor. asianpubs.orgmonash.edu One of the most widely used methods involves the use of sodium hydride and methyl iodide. monash.edu However, for industrial scale-up, the use of large quantities of sodium hydride and methyl iodide presents safety and handling challenges. Alternative, safer methylation strategies might be explored, such as reductive amination using formaldehyde. researchgate.net

The choice of starting materials and protecting groups is also critical. The synthesis often starts from L-phenylalanine. asianpubs.orgrsc.org Protecting the primary amine and the carboxylic acid is necessary before and during the N-methylation and amidation steps. The selection of protecting groups (e.g., Boc, Cbz) must consider their cost, ease of introduction and removal on a large scale, and their stability under the reaction conditions. asianpubs.orgresearchgate.net

Process optimization would involve:

Reagent Selection: Choosing cost-effective, safe, and readily available reagents. For the amidation step, coupling reagents that are efficient and produce easily removable by-products are preferred.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading (if applicable) to maximize yield and minimize side reactions and energy consumption.

Solvent Choice: Selecting solvents that are effective for the reaction, easily recovered and recycled, and have a good safety and environmental profile.

Purification: Developing scalable purification methods, such as crystallization, to isolate the final product with high purity, avoiding costly and time-consuming chromatographic techniques often used in the lab. nih.gov

The development of a concise and efficient large-scale preparation is essential for compounds like this compound that may be used as intermediates in the synthesis of larger, more complex molecules like pepticinnamin E. asianpubs.orgasianpubs.org

Chemical Reactivity and Derivatization of S 2 Amino N Methyl 3 Phenylpropanamide

Reactions Involving the Amine Functionality

The primary amine group in (S)-2-Amino-N-methyl-3-phenylpropanamide is a potent nucleophile, making it the primary site for reactions with various electrophiles. This reactivity is foundational for building more complex molecules through addition and substitution reactions, as well as for constructing cyclic structures.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It readily participates in nucleophilic substitution reactions with alkyl halides and acyl halides, leading to N-alkylated and N-acylated products, respectively. These reactions are fundamental in peptide synthesis and the functionalization of amino acids.

In the context of nucleophilic aromatic substitution (SNAr), a strong nucleophile is required to attack an electron-deficient aromatic ring that contains a good leaving group. youtube.comsemanticscholar.org The amine functionality of this compound can act as such a nucleophile, particularly when reacting with highly activated aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com

Key Features of Nucleophilic Reactions at the Amine:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The presence of multiple nucleophilic centers within a single molecule allows for chemoselective reactions to form various heterocyclic compounds. In molecules that contain both amine and hydroxyl groups, reactions with electrophiles like aldehydes or dihaloalkanes can lead to the formation of oxazolidines or hexahydropyrimidinones. researchgate.net

For instance, a study on a structurally related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, demonstrated that it reacts chemoselectively with dihaloalkanes and aldehydes. researchgate.net Reaction with dichloromethane (B109758) in the presence of a base resulted in the formation of a chiral hexahydro-4-pyrimidinone. Conversely, reaction with aldehydes yielded oxazolidines. researchgate.net This selectivity is governed by the nature of the electrophile and the reaction conditions. The formation of oxazolidines from amino alcohols and aldehydes is a well-established method for creating these five-membered heterocycles, often proceeding through a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.orguqam.ca Microwave irradiation in the presence of air has also been reported as an efficient method for synthesizing oxazolidines from aldehydes and N-methyl aminoethanol, where acid generated in situ catalyzes the condensation. scirp.org

Below is a table summarizing the types of cyclization reactions and the resulting heterocyclic products based on the reaction of similar amino alcohol structures with different electrophiles.

| Reagent | Product Type | Heterocycle Formed |

| Dihaloalkanes (e.g., CH₂Cl₂) | Cyclization | Hexahydropyrimidinone |

| Aldehydes (e.g., Benzaldehyde) | Condensation & Cyclization | Oxazolidine |

Transformations at the Amide Moiety

The N-methylamide group is generally less reactive than the primary amine. However, it can still undergo a variety of chemical transformations, typically under more forcing conditions. These modifications are crucial for altering the compound's properties or for preparing it for further conjugation.

The amide bond is known for its stability, but it can be cleaved or modified using specific chemical methods. mdpi.com

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (L-phenylalanine) and methylamine (B109427). This reaction is typically carried out under strong acidic or basic conditions with heating. Metal complexes, such as those involving Palladium(II), can also mediate the hydrolysis of amide bonds under milder, near-neutral pH conditions. mdpi.com

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the N-methylamide of this compound into (S)-N1,3-dimethyl-1-phenylpropane-1,2-diamine.

Activation: The amide bond can be activated for further reactions. For example, enzymatic catalysis, involving proteases like thermolysin, works by activating the amide bond towards hydrolysis through a mechanism involving an oxyanion hole. mdpi.com Chemical methods for activating amide bonds for cleavage or modification are also an area of active research. researchgate.net

Formation of Peptide Mimetics and Conjugates

This compound serves as a valuable building block in the synthesis of peptide mimetics (peptidomimetics) and bioconjugates. Its structure, derived from a natural amino acid, allows for its incorporation into peptide-like chains to impart specific properties.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved characteristics, such as enhanced stability against proteolytic degradation. researchgate.net The N-methyl group on the amide nitrogen in this compound is a common feature in peptidomimetic design. N-methylation of an amide bond can restrict the conformational flexibility of the peptide backbone and can also prevent the formation of hydrogen bonds, which can influence secondary structure and binding affinity. Furthermore, it often increases resistance to enzymatic cleavage by proteases.

The primary amine of this compound can be used to form a peptide bond with the carboxyl group of another amino acid or a different molecule entirely. This allows for the creation of conjugates where the phenylalanine-derived scaffold is linked to other chemical entities. For example, natural compounds are often conjugated with amino acids to enhance their biological activity or modify their pharmacokinetic properties. mdpi.com The synthesis of such conjugates typically involves activating the carboxylic acid of one component and then reacting it with the amine of the other, a standard procedure in peptide chemistry. mdpi.com

Structural Elucidation and Spectroscopic Characterization of S 2 Amino N Methyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete chemical structure of (S)-2-Amino-N-methyl-3-phenylpropanamide.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom within the molecule. While a publicly available, fully assigned spectrum for this compound is not readily accessible, data from the closely related compound, N-Acetyl-L-phenylalanine methyl amide, offers a strong basis for assigning the expected chemical shifts. hepvs.ch The primary difference is the substitution at the α-amino group (a free amine vs. an acetyl group), which mainly influences the chemical shift of the adjacent α-proton and α-carbon.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the benzyl (B1604629) CH₂ group, the α-CH proton, and the N-methyl protons. The amino (NH₂) and amide (NH) protons will also be present, often as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, ten distinct signals are expected, corresponding to the carbonyl carbon, the carbons of the phenyl ring, the benzylic carbon, the α-carbon, and the N-methyl carbon. hepvs.ch

Table 1: Predicted ¹H NMR Spectral Data for this compound Data estimated based on the spectrum of N-Acetyl-L-phenylalanine methyl amide in DMSO-d₆. hepvs.ch

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (C₆H₅) | ~ 7.15 - 7.30 | Multiplet | - |

| Amide (NH) | ~ 7.9 | Quartet | ~ 4.6 |

| α-CH | ~ 3.5 - 3.6 | Triplet/Multiplet | - |

| Benzyl (CH₂) | ~ 2.7 - 3.0 | Multiplet | - |

| N-Methyl (CH₃) | ~ 2.56 | Doublet | ~ 4.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data estimated based on the spectrum of N-Acetyl-L-phenylalanine methyl amide in DMSO-d₆. hepvs.ch

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 172 - 174 |

| Phenyl (C-ipso) | ~ 138 |

| Phenyl (CH, ortho/meta) | ~ 129 / 128 |

| Phenyl (CH, para) | ~ 126 |

| α-CH | ~ 55 - 57 |

| Benzyl (CH₂) | ~ 38 - 40 |

To overcome spectral complexity in larger molecules or to confirm specific structural features, advanced NMR techniques are employed.

Isotopic Labeling: This method involves the specific incorporation of NMR-active isotopes like ¹³C, ¹⁵N, or ²H into the molecule. isotope.com For a compound like this compound, selective ¹³C or ¹⁵N labeling of the phenylalanine precursor during biosynthesis would enhance the signal of the labeled atom, simplifying spectral assignment and enabling specialized experiments to probe structure and dynamics. isotope.com For instance, ¹³C labeling of the carbonyl carbon could be used to study amide bond geometry.

Chiral Shift Agents: To confirm the enantiomeric purity of the (S)-enantiomer, chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs) can be added to the NMR sample. researchgate.netsemmelweis.hunih.gov These agents form transient diastereomeric complexes with each enantiomer, which are non-equivalent and thus have slightly different NMR spectra. semmelweis.hu This results in the splitting of signals in the ¹H or ¹³C NMR spectrum, allowing for the direct visualization and quantification of each enantiomer present. nih.gov For example, the singlet of the N-methyl group in the racemic mixture would appear as two distinct singlets in the presence of a CSA, one for the (S)-enantiomer and one for the (R)-enantiomer. semmelweis.hu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk

Electrospray ionization is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. For this compound (molar mass 178.23 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal at an m/z of approximately 179.24.

By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern can be observed. Amides frequently undergo cleavage at the amide bond. nih.gov The primary fragmentation pathway for the [M+H]⁺ ion of this compound would involve the neutral loss of methylamine (B109427) (CH₃NH₂) to produce a stable acylium ion.

Table 3: Predicted ESI-MS Fragmentation Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 179.24 | Protonated molecular ion |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of amino acid derivatives, chemical derivatization is required prior to analysis to convert the polar amine and amide groups into more volatile moieties. Common derivatization agents include silylating reagents or alkyl chloroformates.

Once derivatized, the compound will exhibit a characteristic retention time on the GC column. The subsequent electron ionization (EI) mass spectrum will show a molecular ion (if stable enough to be detected) and a reproducible fragmentation pattern that can serve as a chemical fingerprint for identification. PubChem indicates that a GC-MS spectrum for this compound is available, suggesting its amenability to this technique. nih.gov

High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. The calculated exact mass for the neutral molecule C₁₀H₁₄N₂O is 178.110613074 Da. nih.gov An HRMS measurement confirming this mass would provide definitive evidence for the elemental composition of this compound, distinguishing it from any other isomers or compounds with the same nominal mass. hepvs.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features: the primary amine, the secondary amide, the aromatic ring, and aliphatic carbon-hydrogen bonds.

The spectrum is largely defined by the vibrations of the secondary amide group (–CONH–), which gives rise to several characteristic bands known as Amide I, Amide II, and Amide III. nih.gov The Amide I band, appearing in the 1630–1680 cm⁻¹ region, is primarily due to the C=O stretching vibration and is a strong, reliable indicator of the amide carbonyl group. nih.govnih.gov The Amide II band, typically found between 1510 cm⁻¹ and 1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide III band is more complex, arising from a mixture of C-N stretching, N-H bending, and other vibrations, and appears in the 1200–1300 cm⁻¹ range. nih.gov

The primary amine (–NH₂) and the secondary amide N-H group exhibit stretching vibrations in the region of 3200–3500 cm⁻¹. These often appear as one or more sharp to broad bands. The aromatic phenyl group is evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching absorptions in the 1450–1600 cm⁻¹ region. Aliphatic C-H stretching from the benzyl and methyl groups is observed between 2800 and 3000 cm⁻¹. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (NH₂) & Secondary Amide (N-H) |

| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring |

| 3000 - 2850 | C-H Aliphatic Stretch | CH₂, CH₃ |

| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide |

| 1600 - 1450 | C=C Ring Stretch | Phenyl Ring |

| 1570 - 1510 | N-H Bend & C-N Stretch (Amide II) | Secondary Amide |

| 1300 - 1200 | C-N Stretch & N-H Bend (Amide III) | Secondary Amide |

| 1220 - 1020 | C-N Stretch | Aliphatic Amine/Amide |

This table presents generalized data based on characteristic frequencies of functional groups found in similar molecules. nih.govnih.govdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore responsible for the characteristic UV absorption in this compound is the phenyl group. Molecules containing benzene (B151609) rings typically exhibit two main absorption bands arising from π → π* transitions. nih.gov

The first, more intense band (the E-band) appears in the far UV region, around 180-200 nm. A second, less intense band (the B-band), which shows fine vibrational structure, is observed around 250-270 nm. nih.govsielc.com For phenylalanine and its derivatives, the B-band typically shows absorption maxima near 252 nm, 258 nm, and 264 nm. thermofisher.com The amide carbonyl group also has a weak n → π* transition, but this is often obscured by the much stronger absorptions of the phenyl ring. The UV-Vis spectrum is primarily used to confirm the presence of the aromatic ring and for quantitative analysis.

The expected UV-Vis absorption maxima for this compound in a non-polar solvent are detailed in the table below.

| Wavelength (λmax, nm) | Transition Type | Chromophore |

| ~198 | π → π | Phenyl Ring |

| ~258 | π → π (B-band) | Phenyl Ring |

This table is based on data for phenylalanine, the parent chromophoric system. nih.govsielc.com The exact positions and intensities of these peaks can be influenced by the solvent and the specific substituents on the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can unambiguously confirm the molecular connectivity, conformational preferences, intermolecular interactions, and, crucially for a chiral molecule, the absolute configuration.

For this compound, a single-crystal X-ray diffraction study would provide several key pieces of structural information. Firstly, it would confirm the covalent bond lengths and angles, revealing details such as the planarity of the amide group and the geometry of the phenyl ring.

Secondly, it would elucidate the conformation of the molecule in the crystal lattice. This includes the torsion angles that define the spatial relationship between the phenyl ring, the amino group, and the N-methylamide moiety. In the solid state, molecules like this often adopt specific, low-energy conformations stabilized by intermolecular forces. Studies on related phenylalanine amides have shown that the amide groups frequently participate in forming hydrogen-bonded dimers, which can be a dominant feature of their crystal packing. nih.govsemanticscholar.org The primary amine and the amide N-H group are hydrogen bond donors, while the amide carbonyl oxygen is a hydrogen bond acceptor, leading to a network of hydrogen bonds that defines the crystal structure.

Most importantly, for a chiral compound synthesized with a specific stereochemistry, X-ray crystallography can determine the absolute configuration of the stereocenter (the α-carbon). By using anomalous dispersion effects, the analysis can differentiate between the (S) and (R) enantiomers, confirming that the synthesis yielded the intended (S)-configuration inherited from the L-phenylalanine starting material. researchgate.net The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing fundamental information about the symmetry of the crystal packing. researchgate.netrsc.org

Computational Chemistry Studies of S 2 Amino N Methyl 3 Phenylpropanamide

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uni-muenchen.deresearchgate.net For a flexible molecule like (S)-2-Amino-N-methyl-3-phenylpropanamide, this process also involves conformational analysis to identify the various low-energy structures, or conformers, that the molecule can adopt.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental or calculated values for the title compound are not extensively published, the table below outlines the key geometric parameters that are determined in such a computational study.

Interactive Table: Key Optimized Geometrical Parameters for this compound

| Parameter Type | Atoms Involved | Typical Computationally Determined Value (Å or °) |

| Bond Length | Amide C=O | ~1.23 Å |

| Bond Length | Amide C-N | ~1.34 Å |

| Bond Length | Phenyl C-C | ~1.39 Å |

| Bond Length | Cα-Cβ | ~1.54 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | Cα-C-N | ~116° |

| Dihedral Angle | C-N-Cα-C (Φ) | Varies with conformer |

| Dihedral Angle | N-Cα-C-N (Ψ) | Varies with conformer |

Quantum Chemical Calculations (e.g., DFT, B3LYP/6-311+G(d,p))

Quantum chemical calculations are essential for understanding the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. gelisim.edu.tr The B3LYP functional, a hybrid functional, combined with a comprehensive basis set like 6-311+G(d,p), is a standard and reliable choice for calculating the properties of organic molecules similar to this compound. gelisim.edu.trnih.gov This level of theory is employed to predict a wide range of properties, from spectroscopic parameters to electronic characteristics.

Computational methods can accurately predict various spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and twisting of bonds. For this compound, key predicted vibrations would include the N-H stretches of the primary amine and secondary amide, the C=O stretch of the amide group, and the characteristic C-H and C=C stretches of the phenyl ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org Calculations can provide valuable insights into how the electronic environment of each nucleus affects its resonance frequency. For this molecule, distinct signals would be predicted for the methyl protons, the alpha-carbon proton, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. rsc.org For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the phenyl group's aromatic system.

Interactive Table: Predicted Spectroscopic Assignments for this compound

| Spectrum | Functional Group | Predicted Wavenumber/Chemical Shift Range | Vibrational/Transition Type |

| IR | Amine/Amide N-H | 3300-3500 cm⁻¹ | Stretching |

| IR | Aromatic C-H | 3000-3100 cm⁻¹ | Stretching |

| IR | Amide C=O | 1650-1680 cm⁻¹ | Stretching |

| ¹H NMR | Amide N-H | 7.5-8.5 ppm | Proton Signal |

| ¹H NMR | Phenyl H | 7.0-7.5 ppm | Proton Signals |

| ¹³C NMR | Amide C=O | 170-175 ppm | Carbon Signal |

| ¹³C NMR | Phenyl C | 125-140 ppm | Carbon Signals |

| UV-Vis | Phenyl Ring | 200-280 nm | π → π* Transition |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO energy represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govdergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is an antibonding orbital also associated with the aromatic system. The energy gap helps to characterize the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Interactive Table: Calculated Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map displays different potential values in different colors. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. dergipark.org.tr

For this compound, an MEP analysis would predict the following:

Negative Potential: The most negative region would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the primary site for electrophilic interaction.

Positive Potential: The most positive regions would be located around the acidic protons of the primary amine (-NH₂) and the secondary amide (-NH-), making them susceptible to interaction with nucleophiles.

Neutral/Slightly Negative Potential: The phenyl ring would exhibit a region of π-electron density, making it slightly negative and capable of participating in π-stacking interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This involves mapping the potential energy surface of the reaction, identifying intermediates, and, most importantly, locating the transition states. mdpi.com

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the path from reactants to products. researchgate.net Locating the TS structure is a critical part of a mechanistic study. Once the TS is found and confirmed (by having exactly one imaginary frequency in a vibrational analysis), its energy can be compared to that of the reactants to calculate the activation energy (Ea). researchgate.netmdpi.com

For this compound, one could computationally model reactions such as its formation via peptide coupling or its hydrolysis. For example, in modeling the hydrolysis of the amide bond, researchers would:

Optimize the geometries of the reactants (the amide and water/hydroxide).

Propose a reaction pathway and search for the transition state structure corresponding to the nucleophilic attack of water/hydroxide (B78521) on the amide carbonyl carbon.

Calculate the vibrational frequencies to confirm the TS.

Optimize the geometry of the products.

Calculate the activation energy as the energy difference between the transition state and the reactants.

This activation energy is a key determinant of the reaction rate, providing fundamental knowledge of the molecule's chemical stability and reactivity pathways.

: A Review of Publicly Available Research

The field of computational chemistry frequently employs these techniques to understand and predict the biological activity of molecules. SAR studies investigate how the chemical structure of a compound influences its biological effects, while QSAR aims to create a mathematical relationship between the chemical structure and biological activity. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, commonly used to predict the interaction between a small molecule ligand and a protein receptor.

While numerous studies perform such analyses on related compounds, such as other phenylalanine derivatives and amides, the specific data for this compound is not detailed within these broader investigations. Therefore, a detailed discussion on the SAR, QSAR, and specific enzyme-ligand interactions through molecular docking for this particular compound cannot be provided at this time based on the available literature.

Further research and publication in this specific area would be necessary to elaborate on the computational chemistry profile of this compound.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. (S)-2-Amino-N-methyl-3-phenylpropanamide serves as a valuable chiral building block in this context. A chiral building block is a pre-existing, enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure, thereby transferring its specific stereochemistry to the final product. researchgate.netmdpi.com

The utility of this compound stems from its inherent chirality, derived from the L-phenylalanine from which it is made. It possesses a defined stereocenter at the alpha-carbon (the carbon atom adjacent to the amide and amino groups). This specific (S)-configuration is crucial for controlling the stereochemical outcome of subsequent reactions. Chemists utilize this defined stereocenter to construct complex target molecules with multiple, specific stereocenters, a task that is often challenging and expensive to achieve through other synthetic strategies. nih.govnih.gov

The presence of multiple reactive sites—the primary amine, the secondary amide, and the aromatic phenyl group—allows for a variety of chemical transformations. This versatility enables its incorporation into a wide array of complex molecular architectures, serving as a foundational piece to which other molecular fragments can be attached in a spatially controlled manner.

Scaffold Design for Medicinal Chemistry and Drug Discovery

In the field of medicinal chemistry, a molecular scaffold is a core structure upon which a series of chemical modifications can be made to create a library of related compounds. This library is then screened for biological activity against a specific therapeutic target. The concept of a "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, making it a particularly valuable starting point for drug discovery. nih.gov

This compound provides a robust scaffold for the design of new potential drug candidates. mdpi.com Its structure contains key features that are common in many biologically active molecules: a chiral center, a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic aromatic ring.

Researchers can systematically modify the structure of this compound at its reactive sites to explore the structure-activity relationship (SAR) of a compound series. For example, different substituents can be added to the primary amine or the phenyl ring to investigate how these changes affect the molecule's binding affinity and specificity for a particular protein. This process, sometimes referred to as "scaffold hopping," allows chemists to develop new molecules with improved properties by making incremental changes to a known core structure. niper.gov.in

Development of Biochemical Assay Substrates

Biochemical assays are essential tools for monitoring the activity of enzymes, which are critical for understanding biological processes and for screening potential drug candidates that might inhibit or enhance enzyme function.

Chromogenic Substrates for Enzyme Activity Monitoring (e.g., Thrombin)

One common type of enzyme assay involves the use of a chromogenic substrate. This is a molecule that is specifically recognized and cleaved by an enzyme. The cleavage event releases a chromophore, a molecule that absorbs light at a specific wavelength and is therefore colored. By measuring the change in color over time, researchers can determine the rate of the enzymatic reaction.

Derivatives of this compound can be used in the design of chromogenic substrates for proteases, a class of enzymes that cleave peptide bonds. For instance, in the monitoring of the blood coagulation enzyme thrombin, specific peptide sequences are used that are recognized and cleaved by the enzyme. nih.gov These peptide sequences often incorporate phenylalanine or its derivatives. moleculardepot.cominnov-research.comcryopep.com

A synthetic peptide containing the this compound core could be linked to a chromogenic reporter group like p-nitroaniline (pNA). When the enzyme, such as thrombin, cleaves the amide bond between the peptide and the pNA, the free pNA is released. This release causes a measurable change in light absorbance at 405 nm, providing a direct and continuous way to monitor the enzyme's activity. cryopep.com The specificity of the substrate for the target enzyme can be fine-tuned by altering the amino acids in the peptide sequence. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-N-methyl-3-phenylpropanamide nih.gov |

| Molecular Formula | C₁₀H₁₄N₂O nih.gov |

| Molecular Weight | 178.23 g/mol nih.gov |

| CAS Number | 35373-92-3 nih.gov |

| Synonyms | L-Phenylalanine methylamide, N-methyl-L-phenylalaninamide nih.gov |

Enzymatic and Biocatalytic Transformations Involving S 2 Amino N Methyl 3 Phenylpropanamide

Substrate Specificity and Enzyme Kinetics Investigations

The specificity of an enzyme for its substrate is a cornerstone of its biological function. The presence of an N-methyl group on the amide of (S)-2-Amino-N-methyl-3-phenylpropanamide introduces a structural modification that can alter its recognition and processing by various enzymes.

While comprehensive studies detailing the interaction of this compound with a wide array of proteolytic enzymes are not extensively documented in publicly available research, general principles of enzyme-substrate interaction provide a framework for understanding these potential interactions.

Thrombin: Thrombin is a serine protease with high specificity, primarily cleaving peptide bonds C-terminal to arginine residues. While L-phenylalanine derivatives are not the primary substrates for thrombin, the influence of N-methylation on protease activity has been a subject of investigation in the context of protease inhibitors. For instance, the methylation of the P1 amino acid in bivalent thrombin inhibitors has been shown to prevent thrombin-catalyzed proteolysis. This suggests that the N-methyl group can sterically hinder the proper orientation of the substrate within the enzyme's active site or disrupt the hydrogen bonding network necessary for catalysis. Although this does not directly involve this compound, it provides a strong indication that N-methylation would likely render the compound a poor substrate, and potentially an inhibitor, for thrombin.

No specific kinetic data (e.g., Km, Vmax) for the interaction of this compound with thrombin or aminopeptidases was identified in the reviewed literature.

Studies on Enzyme Mechanism and Catalysis

Detailed mechanistic studies involving this compound as a substrate for specific enzymatic transformations are limited. However, the broader field of biocatalysis offers insights into how such a compound might be synthesized or modified enzymatically.

The enzymatic synthesis of N-methylated amino acids and their derivatives is an area of active research. For example, engineered enzymes have been utilized for the de novo production of N-methylphenylalanine through reductive methylamination of phenylpyruvate. While this relates to the synthesis of the parent N-methylated amino acid rather than its amide, it highlights the potential for biocatalytic routes to produce such modified compounds.

The hydrolysis of the amide bond in N-methylated peptides by proteases is generally observed to be significantly slower than that of their non-methylated counterparts. The N-methyl group can disrupt the planar structure of the peptide bond and restrict the conformational flexibility required for optimal binding and catalysis. This steric hindrance can prevent the formation of the Michaelis complex and the subsequent transition state stabilization necessary for bond cleavage. Therefore, it is plausible that this compound would exhibit resistance to hydrolysis by many standard proteases.

Analytical and Stereochemical Characterization Methodologies

Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of (S)-2-Amino-N-methyl-3-phenylpropanamide. nih.gov This technique separates the compound from any potential impurities, such as starting materials, byproducts, or degradation products, based on their differential partitioning between a stationary phase and a mobile phase. The stability of related compounds in biological matrices like plasma and urine has been successfully monitored using HPLC, demonstrating its utility in quantifying the compound of interest and detecting any degradation over time. nih.gov For instance, studies on similar compounds have utilized HPLC to track stability, showing notable decreases in concentration under specific storage conditions, which underscores the method's sensitivity in purity assessments. nih.gov

Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds like this compound. This ensures that the desired stereoisomer is present in the correct proportion, as the biological activity of enantiomers can differ significantly.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. yakhak.orgcsfarmacie.cz This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.cz For amino acid derivatives, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective. yakhak.orgresearchgate.net The choice of CSP and mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, are critical factors that influence the degree of separation. yakhak.orgresearchgate.net

Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly successful in resolving underivatized amino acid enantiomers and are compatible with both organic and aqueous mobile phases. sigmaaldrich.com The separation mechanism on these columns can be complex, with retention sometimes exhibiting a "U-shaped" profile in response to varying organic modifier concentrations. sigmaaldrich.com Furthermore, Ultra-Performance Convergence Chromatography (UPC²), a technique related to HPLC, has been successfully applied for the rapid and high-resolution separation of phenylalanine methyl ester enantiomers, offering significant advantages in throughput. waters.com

The following table summarizes typical chiral stationary phases used for the separation of amino acid derivatives:

| Chiral Stationary Phase (CSP) Type | Example | Application |

| Polysaccharide-based | Chiralpak IA, Chiralpak AD-H, Chiralcel OD-H | Enantiomeric resolution of chiral amines and α-amino acid esters. yakhak.orgresearchgate.net |

| Macrocyclic Glycopeptide-based | Astec CHIROBIOTIC T (Teicoplanin) | Separation of underivatized amino acid enantiomers. sigmaaldrich.com |

| Crown Ether-based | Crownpak CR(+) | Separation of ring-substituted phenylalanines and their amides. researchgate.net |

Derivatization Methods for Enantiomeric Excess Determination (e.g., Marfey's Method)

Indirect methods for determining enantiomeric excess involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatography. studylib.net

Marfey's method is a classic and widely adopted technique for the chiral analysis of amino acids and their derivatives. studylib.netbiomolther.org The method utilizes Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), which reacts with the primary amine of the amino acid derivative to form diastereomeric adducts. studylib.netmdpi.com These diastereomers can then be separated and quantified by reversed-phase HPLC, typically with UV detection at 340 nm. nih.gov The elution order of the diastereomers can often be predicted, aiding in the assignment of the absolute configuration of the original amino acid. biomolther.org

Several variations and advancements of Marfey's method have been developed to improve sensitivity and applicability. For instance, the use of different chiral derivatizing reagents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucine amide (FDLA), has been shown to offer higher sensitivity and better separation for certain amino acid derivatives. mdpi.com The "advanced Marfey's method" leverages LC-MS to determine the absolute configurations of amino acids, even for unusual ones where standards are not available, by comparing the retention times of the derivatized amino acid and its racemized counterpart. nih.gov

The general steps in Marfey's method are outlined below:

| Step | Description |

| 1. Derivatization | The amino acid derivative is reacted with a chiral derivatizing agent (e.g., L-FDAA) under basic conditions to form diastereomers. mdpi.comnih.gov |

| 2. Quenching | The reaction is stopped, typically by the addition of an acid. nih.gov |

| 3. Separation | The resulting diastereomeric mixture is separated using reversed-phase HPLC. mdpi.com |

| 4. Detection & Quantification | The separated diastereomers are detected (e.g., by UV or MS) and their peak areas are used to calculate the enantiomeric excess. nih.gov |

Application of Chiral NMR Shift Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for chiral discrimination through the use of chiral solvating agents (CSAs) or chiral shift agents (CSAs). researchgate.netsemmelweis.hu In the presence of a CSA, the enantiomers of a chiral analyte form transient diastereomeric complexes, which exhibit different NMR chemical shifts. nih.gov This allows for the differentiation and quantification of the enantiomers directly in the NMR tube without the need for covalent derivatization. semmelweis.hu

For amino acid derivatives, various types of chiral solvating agents have been developed, including those based on crown ethers and α-(nonafluoro-tert-butoxy)carboxylic acids. semmelweis.huresearchgate.net The extent of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the effectiveness of the chiral discrimination. These experiments are typically conducted using high-field NMR spectrometers, and the choice of solvent can significantly impact the observed chemical shift differences. semmelweis.hu

Recent advancements have also explored the use of hyperpolarized NMR spectroscopy in conjunction with chiral iridium–heterocyclic carbene catalysts for the discrimination of amino acid enantiomers at very low concentrations. nih.gov This method relies on the formation of diastereomeric complexes between the amino acid enantiomers and the chiral catalyst, leading to resolvable hydride signals in the NMR spectrum. nih.gov

Future Research Directions for S 2 Amino N Methyl 3 Phenylpropanamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing chiral compounds is a primary focus of modern organic chemistry. Future research on (S)-2-Amino-N-methyl-3-phenylpropanamide is expected to concentrate on novel and sustainable synthetic pathways that improve upon existing methods. Traditional chemical syntheses of N-methylated amino acids can involve toxic reagents and may result in low yields or incomplete enantiopurity. nih.gov

Key areas of investigation will likely include:

Biocatalytic Synthesis: The use of enzymes to catalyze the synthesis of this compound offers a green alternative to conventional chemical methods. Engineered enzymes, such as reductases and methyltransferases, could be employed for the stereoselective synthesis of the target molecule. nih.gov For instance, the reductive methylamination of phenylpyruvate using engineered Corynebacterium glutamicum has shown promise for the production of N-methylphenylalanine. nih.gov

Chemoenzymatic Strategies: Combining chemical and enzymatic steps can leverage the advantages of both approaches. A potential pathway could involve the chemical synthesis of a precursor molecule, followed by an enzymatic step to introduce the chiral center with high enantioselectivity.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity. The development of a flow-based synthesis for this compound could enable more efficient and scalable production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, optimization of fermentation conditions |

| Chemoenzymatic | Combines efficiency of chemical synthesis with selectivity of enzymes | Design of compatible reaction sequences, catalyst and enzyme stability |

| Flow Chemistry | Enhanced process control, improved safety, scalability | Reactor design, optimization of flow parameters, catalyst immobilization |

Advanced Spectroscopic and Structural Characterization Techniques